ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H23F3N2O5S and its molecular weight is 436.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate, also referred to by its CAS number 5819-52-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H23F3N2O5S
- Molecular Weight : 404.45 g/mol
- Structure : The compound features a piperidine ring, a glycine moiety, and a methylsulfonyl group, which contribute to its biological activity.
The biological activity of this compound primarily stems from its interactions with various biological pathways:
- Nitric Oxide Synthase (NOS) Modulation : Ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate has been shown to influence nitric oxide production, which plays a critical role in vascular functions and inflammation. Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including vasodilation and neurotransmission .
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by regulating cytokine production. It has been observed to inhibit the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 in macrophages .
- Cytotoxic Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and the disruption of mitochondrial membrane potential .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- In Vivo Studies : In animal models, administration of ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate demonstrated significant reductions in tumor growth rates when combined with standard chemotherapy agents. The combination therapy improved survival rates compared to control groups .
- Cell Culture Experiments : In vitro assays using human macrophage cell lines revealed that this compound effectively reduced inflammatory cytokine levels upon LPS stimulation, suggesting its potential as an anti-inflammatory agent .
Properties
CAS No. |
5819-52-3 |
---|---|
Molecular Formula |
C18H23F3N2O5S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
ethyl 1-[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H23F3N2O5S/c1-3-28-17(25)13-7-9-22(10-8-13)16(24)12-23(29(2,26)27)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13H,3,7-10,12H2,1-2H3 |
InChI Key |
BXVSKXWPXKQTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.